molecular formula C8H24Cl2N2Si4 B13816295 Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl- CAS No. 2329-10-4

Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-

Cat. No.: B13816295
CAS No.: 2329-10-4
M. Wt: 331.53 g/mol
InChI Key: YYXBTLAOEZZPGV-UHFFFAOYSA-N
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Description

Cyclodisilazane, 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethyl-, is a silicon-nitrogen compound characterized by its unique cyclic structure. This compound is part of the broader class of disilazanes, which are known for their applications in various chemical processes and industries due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane typically involves the reaction between (Me3C)2MeSiNHLi and SiCl4. This reaction yields intermediates such as R–NH–SiCl3 and (R–NH)2SiCl2, which further react with BuLi to form the tetrachlorocyclodisilazane. Hydrogenation of this intermediate with LiAlH4 results in the formation of the desired cyclodisilazane .

Industrial Production Methods

Industrial production methods for this compound often involve dehydrochlorination reactions. For instance, the dehydrochlorination of 1,3-dichloro-tetraorgano-disilazane in the presence of a strong organic alkaline deacidification agent like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common method. This process is efficient and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cyclodisilazane derivatives, which are useful in further chemical synthesis and industrial applications .

Scientific Research Applications

1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane exerts its effects involves its ability to undergo substitution and hydrogenation reactions. The molecular targets and pathways involved include the silicon-nitrogen bonds, which are reactive under specific conditions, leading to the formation of various derivatives .

Properties

CAS No.

2329-10-4

Molecular Formula

C8H24Cl2N2Si4

Molecular Weight

331.53 g/mol

IUPAC Name

chloro-[3-[chloro(dimethyl)silyl]-2,2,4,4-tetramethyl-1,3,2,4-diazadisiletidin-1-yl]-dimethylsilane

InChI

InChI=1S/C8H24Cl2N2Si4/c1-13(2,9)11-15(5,6)12(14(3,4)10)16(11,7)8/h1-8H3

InChI Key

YYXBTLAOEZZPGV-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(N([Si](N1[Si](C)(C)Cl)(C)C)[Si](C)(C)Cl)C

Origin of Product

United States

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